molecular formula C13H27N3O B7930291 (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide

Cat. No.: B7930291
M. Wt: 241.37 g/mol
InChI Key: XHGUFNKTRQMTAX-KIYNQFGBSA-N
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Description

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a methyl group, and a pyrrolidinylmethyl group attached to a butyramide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Ethyl Group: The ethyl group can be attached through an ethylation reaction using ethyl bromide or ethyl iodide.

    Formation of the Butyramide Backbone: The butyramide backbone can be synthesized through an amidation reaction involving butyric acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-ethyl-1-methylpyrrolidin-3-amine
  • (3S)-N-ethyl-1-methylpyrrolidin-3-amine
  • Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Uniqueness

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)9-11-6-7-15(4)8-11/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGUFNKTRQMTAX-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(C1)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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